![molecular formula C23H29NO6 B3405965 {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate CAS No. 1794841-15-8](/img/structure/B3405965.png)
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
Overview
Description
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a carbamate ester that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate has been studied extensively. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has also been shown to enhance the permeability of the blood-brain barrier, allowing for the delivery of drugs to the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate have been studied in detail. The compound has been shown to have low toxicity and minimal side effects. It has been found to reduce inflammation and oxidative stress in vivo. Moreover, it has been shown to enhance memory and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The compound {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity and minimal side effects. However, the compound has limitations in terms of its solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
Several future directions for research on {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate can be identified. The compound has potential applications in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. Future research can focus on optimizing the synthesis method to obtain higher yields and purities of the compound. Moreover, the compound can be modified to enhance its solubility and bioavailability. Further studies can also investigate the mechanism of action of the compound in more detail to identify potential targets for drug development.
Scientific Research Applications
The compound {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate has potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. The compound has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Furthermore, it has been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-4-28-20-11-10-17(14-21(20)29-5-2)12-13-24-22(25)16-30-23(26)15-18-8-6-7-9-19(18)27-3/h6-11,14H,4-5,12-13,15-16H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBFJUFHRZQTDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=CC=C2OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.